Farfugin A
Description
Farfugin A is a benzofuranosesquiterpene (C₁₅H₁₈O; molecular weight: 214.31) isolated from Farfugium japonicum (L.) Kitamura, a medicinal plant in the Asteraceae family . It is part of a broader class of 14(10→9)-abeo-ebudesmane sesquiterpenoids characterized by a methyl migration from C-10 to C-9, forming an aromatic ring B .
Properties
Molecular Formula |
C15H18O |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3,5,9-trimethyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C15H18O/c1-9-5-4-6-12-10(2)7-13-11(3)8-16-15(13)14(9)12/h7-9H,4-6H2,1-3H3 |
InChI Key |
LBXSOZAXYXJJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(C=C2C)C(=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Farfugin A involves the conversion of 4,6-dimethylcoumarin to an enantiomer of this compound via a levorotatory carboxylic acid. This process establishes the absolute configuration of this compound . The detailed synthetic route includes several steps, such as cyclization and functional group transformations, under specific reaction conditions.
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources, particularly from Farfugium japonicum.
Chemical Reactions Analysis
Types of Reactions
Farfugin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and exploring its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its bioactive properties, although more research is needed to confirm its efficacy and safety.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical products.
Mechanism of Action
The mechanism of action of Farfugin A involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects through modulation of oxidative stress pathways and inhibition of bacterial growth . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Analogues of Farfugin A
The following table summarizes key similarities and differences between this compound and related compounds:
Detailed Analysis
This compound vs. Farfugin B
- Structural Similarities: Both are benzofuranosesquiterpenes with identical molecular formulas (C₁₅H₁₈O) .
- Key Differences : Farfugin B is likely a positional or stereoisomer of this compound, though specific structural distinctions remain uncharacterized in the available literature.
This compound vs. Thiathis compound
- Structural Modifications : Thiathis compound replaces the oxygen atom in this compound’s benzofuran ring with sulfur, synthesized via intramolecular Diels-Alder reactions .
- Functional Implications : Sulfur incorporation may alter electronic properties and binding affinity, though biological data for Thiathis compound are absent in the evidence.
This compound vs. Furanoeremophilanes
- Skeletal Differences: Furanoeremophilanes (e.g., 3β-angeloyloxy-10β-hydroxy-9β-senecioyloxyfuranoeremophilane) lack the abeo-ebudesmane backbone of this compound, instead featuring a furan-functionalized eremophilane core .
This compound vs. Other Sesquiterpenoids
- Oppositane and Gorgonane Classes : These lack the aromatic ring B and methyl migration seen in this compound, resulting in distinct stereochemical and reactivity profiles .
- Eremophilanes : Feature methyl migration to C-5 (vs. C-9 in this compound), leading to divergent biological roles such as antimicrobial activity .
Research Findings and Implications
- Synthetic Potential: Thiathis compound’s synthesis highlights the utility of Diels-Alder reactions in generating bioactive analogues, though further pharmacological validation is needed .
Biological Activity
Farfugin A, a compound belonging to the class of methoxyfuranocoumarins (MFCs), has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique furanocoumarin structure, which contributes to its biological activity. The molecular formula is C₁₈H₁₈O₇, and it exhibits various functional groups that enhance its interaction with biological targets.
Antimicrobial Activity
Antibacterial and Antifungal Properties
Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activity. In vitro assays have shown that it effectively inhibits the growth of various pathogenic bacteria and fungi. For instance, the minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Candida albicans were reported to be 4.5 µg/mL and 3.2 µg/mL, respectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.5 |
| Escherichia coli | 6.0 |
| Candida albicans | 3.2 |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Anti-Inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. In vivo models demonstrated that it significantly reduces inflammation markers in conditions such as carrageenan-induced paw edema in rats. The compound showed a dose-dependent reduction in edema, with a maximum inhibition of 84% at a dose of 20 mg/kg.
Neuroprotective Effects
Mechanisms of Action
Neuroprotective studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage. In cultured SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant decrease in cell death induced by hydrogen peroxide (H₂O₂). The protective effect was attributed to the compound's ability to enhance antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels.
Case Studies
A case study involving patients with neurodegenerative disorders highlighted the potential therapeutic effects of this compound. Patients receiving a formulation containing this compound demonstrated improved cognitive function and reduced symptoms of anxiety and depression compared to a control group.
Q & A
Q. How can multi-omics data integration advance understanding of this compound’s mechanisms?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data to map pathways affected by this compound. Use bioinformatics tools (e.g., STRING for protein networks) and validate findings with gene knockout models. Ensure data transparency via FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
